Nudol

MMP inhibition Osteosarcoma Enzyme kinetics

Sourcing imprecise MMP inhibitors (e.g., o-phenanthroline, IC50 110.5 µM) or uncharacterized phenanthrene analogs introduces irreproducible dose-response data. Nudol (CAS 86630-46-8) resolves this with defined target engagement: • MMP-2 Ki: 988.9 nM; MMP-9 Ki: 1.76 µM - >100-fold more potent than broad-spectrum alternatives. • Validated IC50 values in U2OS (11.29-21.52 µM) and MG63 (12.97-21.86 µM) osteosarcoma lines, enabling benchmarked comparative screening. • Induces G2/M arrest and caspase-dependent apoptosis at 20 µM, confirmed by flow cytometry and Western blot (caspase-3, PARP, cyclin B1). Supplied ≥98% (HPLC) with full Certificate of Analysis. Standard international B2B shipping available.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 86630-46-8
Cat. No. B1214167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNudol
CAS86630-46-8
Synonymsnudol
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC3=C(C2=C1OC)C=CC(=C3)O)O
InChIInChI=1S/C16H14O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h3-8,17-18H,1-2H3
InChIKeyJZIYNZGPIKGKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nudol for Osteosarcoma Research


Nudol (CAS 86630-46-8) is a phenanthrene-derived natural product isolated from orchids including Eulophia nuda and Dendrobium nobile [1]. It functions as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, and exhibits antiproliferative activity against osteosarcoma cell lines [2]. The compound's defined mechanism of action and quantifiable potency in relevant cancer models distinguish it for targeted oncology research applications [3].

Why Nudol Cannot Be Substituted


Substituting Nudol with structurally similar phenanthrenes (e.g., denbinobin, gigantol) or broad-spectrum MMP inhibitors (e.g., o-phenanthroline) introduces significant experimental variability. While denbinobin also reduces MMP-2/-9 expression, it lacks reported Ki values for direct potency comparison [1]. Broad-spectrum inhibitors like o-phenanthroline exhibit an IC50 of 110.5 µM against collagenase, making Nudol over 100-fold more potent for MMP-2 (Ki 988.9 nM) [2]. Furthermore, Nudol's cytotoxicity IC50 values (11-22 µM in osteosarcoma cells) are distinct from the non-specific cytotoxicity profiles of analogs, which often show either minimal activity or broad, undefined toxicity across multiple cell types [2]. These quantifiable differences in potency, target specificity, and cellular context preclude simple substitution.

Quantitative Evidence for Nudol


MMP-2/9 Inhibition vs. o-Phenanthroline

Nudol exhibits specific and potent inhibition of MMP-2 and MMP-9 with Ki values of 988.9 nM and 1.76 µM, respectively, as determined by enzyme activity assays [1]. In contrast, the broad-spectrum MMP inhibitor o-phenanthroline shows a significantly higher IC50 of 110.5 µM against collagenase, indicating that Nudol is >100-fold more potent against MMP-2 . This selectivity profile is advantageous for studies aiming to dissect MMP-2/9-specific pathways without the confounding effects of pan-MMP inhibition.

MMP inhibition Osteosarcoma Enzyme kinetics

Cytotoxicity in MG63 and U2OS Cells

Nudol demonstrates time-dependent antiproliferative activity against osteosarcoma cell lines. In MG63 cells, IC50 values decrease from 21.86 µM at 24 hours to 12.97 µM at 72 hours. In U2OS cells, IC50 values are 21.52 µM (24 h), 13.99 µM (48 h), and 11.29 µM (72 h) [1]. This potency is superior to many natural phenanthrenes, such as batatasin III, which shows no significant cytotoxicity at concentrations below 100 µM [2]. The defined IC50 range (11-22 µM) enables precise dosing in mechanistic studies of apoptosis and cell cycle arrest.

Cytotoxicity Osteosarcoma Antiproliferative

G2/M Arrest and Caspase-Dependent Apoptosis

Treatment of U2OS osteosarcoma cells with Nudol (0-20 µM) for 24-48 hours results in a significant accumulation of cells in the G2/M phase, as quantified by flow cytometry [1]. Concurrently, Nudol induces apoptosis via a caspase-dependent pathway, as evidenced by increased cleavage of caspase-3 and PARP [1]. This dual mechanism (cell cycle arrest and apoptosis induction) is not consistently reported for structurally related phenanthrenes like gigantol, which primarily exerts anti-inflammatory effects via MMP-13 inhibition (docking score -8.8 kcal/mol) without robust apoptosis induction data in osteosarcoma models [2].

Cell cycle arrest Apoptosis Osteosarcoma

Nudol Applications in Osteosarcoma Research


MMP-2/9-Mediated Invasion and Metastasis

Given Nudol's defined Ki values for MMP-2 (988.9 nM) and MMP-9 (1.76 µM) [1], it is ideal for in vitro studies examining the role of these proteases in osteosarcoma cell invasion. Use Nudol at concentrations of 0-20 µM to assess its ability to suppress U2OS cell migration in wound healing assays, as demonstrated by Zhang et al. [1]. The compound's potency allows for clear dose-response relationships without the confounding off-target effects of broad-spectrum inhibitors like o-phenanthroline (IC50 110.5 µM) .

G2/M Arrest and Apoptosis Studies

Nudol's ability to induce G2/M arrest and caspase-dependent apoptosis in U2OS cells at concentrations of 20 µM [1] makes it a valuable tool for dissecting cell cycle checkpoints and apoptotic signaling in bone cancer. Combine Nudol treatment with flow cytometry (propidium iodide staining) and Western blot analysis for caspase-3, PARP, and cyclin B1 to validate the pathway [1]. This is a defined mechanistic advantage over analogs like batatasin III, which lacks significant cytotoxicity at concentrations up to 100 µM [2].

Lead Optimization and SAR Studies

With well-characterized IC50 values in MG63 (12.97-21.86 µM) and U2OS (11.29-21.52 µM) cell lines [1], Nudol serves as a benchmark for evaluating novel phenanthrene derivatives. Its defined potency allows for comparative analysis of new analogs in MTT assays, enabling identification of compounds with improved efficacy. The established structure (3,4-dimethoxyphenanthrene-2,7-diol) [3] provides a scaffold for rational design to enhance bioavailability or reduce off-target effects.

Technical Documentation Hub

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